N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2,2-dimethylpropanamide
Overview
Description
N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H15ClF3NO2 and its molecular weight is 309.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0743409 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Occurrence and Toxicity
A comprehensive review on antimicrobial agents like triclosan (not the specific compound but relevant due to similar environmental concerns) reveals its widespread occurrence in the environment due to partial elimination in sewage treatment plants. Its detection in various environmental compartments, including water bodies and sediments, highlights the persistent nature of such compounds. Triclosan's ability to accumulate in fatty tissues and transform into more toxic compounds underlines the environmental risk posed by persistent organic pollutants (Bedoux et al., 2012).
Mechanisms of Toxicity and Exposure
The review on occupational exposure to N,N-Dimethylformamide (DMF) and its toxic effects, though not directly related to the compound , underscores the importance of understanding the mechanisms through which industrial chemicals can induce liver toxicity and potential carcinogenesis. Such insights are crucial for assessing the risks associated with exposure to various chemicals, including N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2,2-dimethylpropanamide (Kim & Kim, 2011).
Environmental Degradation and Legislation
Investigations into the degradation and legislative control of chemicals like chlorpropham (CIPC), a pesticide related in broader terms to environmental pollutants, provide valuable context for understanding how similar compounds might behave in the environment and the regulatory landscape surrounding their use. This knowledge helps in crafting strategies for mitigating environmental impacts and ensuring public health safety (Smith & Bucher, 2012).
Alternatives and Risk Assessment
A review of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) details the need for identifying less harmful compounds that can replace environmentally persistent and toxic chemicals. This research underscores the ongoing search for safer chemical alternatives that do not compromise environmental or human health, which is relevant for evaluating any potential replacements for this compound and similar compounds (Wang et al., 2019).
Properties
IUPAC Name |
N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)11(19)18-8-5-4-6-9(7-8)20-13(16,17)10(14)15/h4-7,10H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWLJTJNSFLHJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC(C(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.